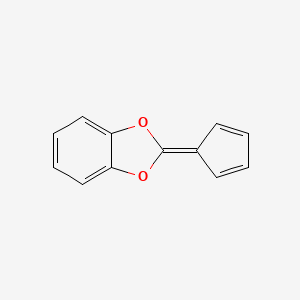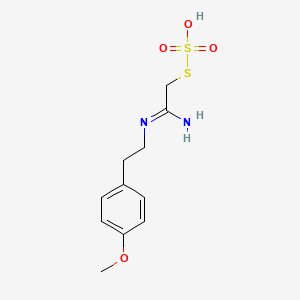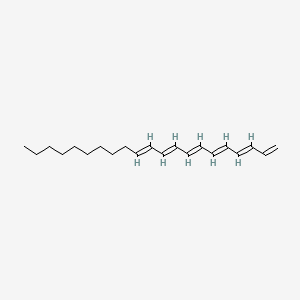
(3E,5E,7E,9E,11E)-henicosa-1,3,5,7,9,11-hexaene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3E,5E,7E,9E,11E)-henicosa-1,3,5,7,9,11-hexaene is a polyunsaturated hydrocarbon compound characterized by a long carbon chain with multiple conjugated double bonds
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3E,5E,7E,9E,11E)-henicosa-1,3,5,7,9,11-hexaene typically involves the use of alkyne metathesis or cross-coupling reactions. One common method is the Sonogashira coupling, which involves the reaction of terminal alkynes with aryl or vinyl halides in the presence of a palladium catalyst and a copper co-catalyst. The reaction conditions usually include an inert atmosphere, such as nitrogen or argon, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve large-scale Sonogashira coupling reactions or other cross-coupling techniques. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
化学反応の分析
Types of Reactions
(3E,5E,7E,9E,11E)-henicosa-1,3,5,7,9,11-hexaene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form epoxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the double bonds to single bonds, resulting in a saturated hydrocarbon.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, replacing hydrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Hydrogenation reactions using hydrogen gas (H₂) and a palladium or platinum catalyst.
Substitution: Halogenation using reagents like bromine (Br₂) or chlorine (Cl₂) under controlled conditions.
Major Products
Oxidation: Epoxides, alcohols, and ketones.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated derivatives.
科学的研究の応用
(3E,5E,7E,9E,11E)-henicosa-1,3,5,7,9,11-hexaene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
作用機序
The mechanism of action of (3E,5E,7E,9E,11E)-henicosa-1,3,5,7,9,11-hexaene involves its interaction with molecular targets such as enzymes and receptors. The conjugated double bonds allow it to participate in electron transfer reactions and form reactive intermediates. These interactions can modulate various biochemical pathways, leading to its observed biological effects.
類似化合物との比較
Similar Compounds
Lutein: A carotenoid with a similar polyunsaturated structure, known for its antioxidant properties.
Alpha-Carotene: Another carotenoid with a similar conjugated double bond system, used in nutritional supplements.
Echinenone: A carotenoid with a similar structure, studied for its potential health benefits.
Uniqueness
(3E,5E,7E,9E,11E)-henicosa-1,3,5,7,9,11-hexaene is unique due to its specific arrangement of double bonds and carbon chain length, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and materials science.
特性
CAS番号 |
52655-30-8 |
|---|---|
分子式 |
C21H32 |
分子量 |
284.5 g/mol |
IUPAC名 |
(3E,5E,7E,9E,11E)-henicosa-1,3,5,7,9,11-hexaene |
InChI |
InChI=1S/C21H32/c1-3-5-7-9-11-13-15-17-19-21-20-18-16-14-12-10-8-6-4-2/h3,5,7,9,11,13,15,17,19-21H,1,4,6,8,10,12,14,16,18H2,2H3/b7-5+,11-9+,15-13+,19-17+,21-20+ |
InChIキー |
BDNWPYSTUCDGHZ-MUOWBPGFSA-N |
異性体SMILES |
CCCCCCCCC/C=C/C=C/C=C/C=C/C=C/C=C |
正規SMILES |
CCCCCCCCCC=CC=CC=CC=CC=CC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Benzene, [[[(2E)-3,7-dimethyl-2,6-octadienyl]oxy]methyl]-](/img/structure/B14651308.png)
![5-[(E)-(4-Methylphenyl)diazenyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B14651314.png)
![1-[4-(Bromomethyl)-3-fluorophenyl]-2,2-dimethylpropan-1-one](/img/structure/B14651325.png)
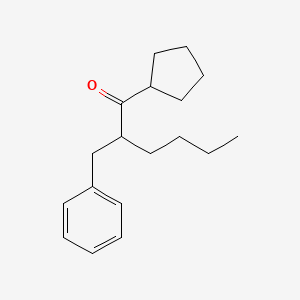
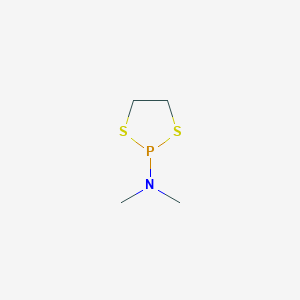
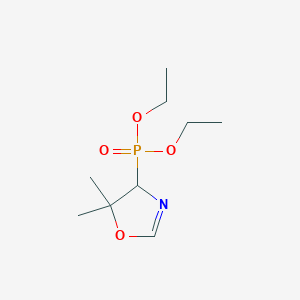
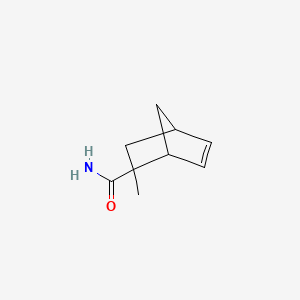
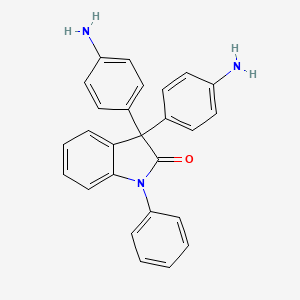
![4-([1,2,4]Triazino[5,6-c]quinolin-3-yl)aniline](/img/structure/B14651351.png)
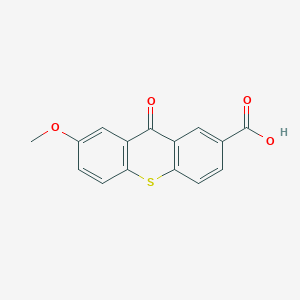
![1-(2-Chlorophenoxy)-3-[(2-hydroxyethyl)amino]propan-2-OL](/img/structure/B14651364.png)
